N-(2,4-difluorophenyl)-1-{1-[(2,4-difluorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide
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Overview
Description
1-[2-(2,4-DIFLUOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with difluoroaniline and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-DIFLUOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Difluoroaniline: The difluoroaniline group is introduced via nucleophilic substitution reactions, often using 2,4-difluoroaniline as a starting material.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the difluorophenyl group, which can be achieved using various coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-DIFLUOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the difluoroaniline and difluorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(2,4-DIFLUOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its chemical stability and reactivity.
Material Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-DIFLUOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: A precursor used in the synthesis of the compound.
2,5-Difluoroaniline: Another difluoroaniline derivative with similar chemical properties.
2,6-Difluoroaniline: A related compound with different substitution patterns on the aniline ring.
Uniqueness
1-[2-(2,4-DIFLUOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both difluoroaniline and difluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H14F4N4O2 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
1-[1-(2,4-difluoroanilino)-1-oxopropan-2-yl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H14F4N4O2/c1-10(18(28)24-15-4-2-11(20)8-13(15)22)27-7-6-17(26-27)19(29)25-16-5-3-12(21)9-14(16)23/h2-10H,1H3,(H,24,28)(H,25,29) |
InChI Key |
KWLQQSUJHYHCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)N2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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